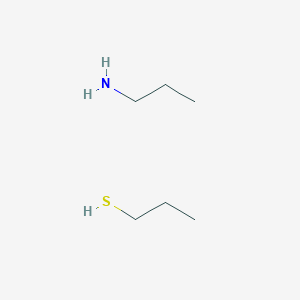
Propane-1-thiol--propan-1-amine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1-thiol–propan-1-amine (1/1) is a compound formed by the combination of propane-1-thiol and propan-1-amine in a 1:1 ratioIt is a colorless liquid with a strong, offensive odor and is moderately toxic It is a primary amine and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propane-1-thiol can be synthesized by the reaction of propene with hydrogen sulfide in the presence of ultraviolet light, which initiates an anti-Markovnikov addition . Another method involves the reaction of sodium hydrosulfide with 1-chloropropane .
Propan-1-amine can be synthesized by the reduction of propionitrile using hydrogen in the presence of a catalyst such as Raney nickel . Another method involves the reaction of 1-chloropropane with ammonia .
Industrial Production Methods: Industrial production of propane-1-thiol typically involves the reaction of propene with hydrogen sulfide under controlled conditions . Propan-1-amine is produced industrially by the catalytic hydrogenation of propionitrile .
Chemical Reactions Analysis
Types of Reactions: Propane-1-thiol undergoes various types of reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as lithium aluminum hydride .
Propan-1-amine also undergoes various reactions, including acylation, alkylation, and condensation . Common reagents used in these reactions include acyl chlorides, alkyl halides, and aldehydes .
Major Products Formed: Oxidation of propane-1-thiol typically produces disulfides or sulfonic acids . Reduction of propane-1-thiol can produce propane . Substitution reactions can produce various alkyl thiols .
Acylation of propan-1-amine produces amides, while alkylation produces secondary and tertiary amines . Condensation reactions can produce imines or Schiff bases .
Scientific Research Applications
Propane-1-thiol–propan-1-amine (1/1) has various scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules . In biology, it is used in studies involving thiol and amine functional groups . In medicine, it is used in the development of pharmaceuticals and as a model compound for studying drug interactions . In industry, it is used in the production of insecticides and other chemicals .
Mechanism of Action
The mechanism of action of propane-1-thiol–propan-1-amine (1/1) involves the interaction of the thiol and amine functional groups with various molecular targets and pathways. The thiol group can form disulfide bonds with other thiol-containing molecules, while the amine group can form hydrogen bonds and participate in nucleophilic substitution reactions . These interactions can affect the structure and function of proteins and other biomolecules .
Comparison with Similar Compounds
Similar compounds to propane-1-thiol–propan-1-amine (1/1) include other thiol-amine combinations such as ethanethiol–ethanamine and butane-1-thiol–butan-1-amine . Compared to these compounds, propane-1-thiol–propan-1-amine (1/1) has unique properties due to the specific combination of its thiol and amine functional groups . This uniqueness makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
651331-01-0 |
|---|---|
Molecular Formula |
C6H17NS |
Molecular Weight |
135.27 g/mol |
IUPAC Name |
propan-1-amine;propane-1-thiol |
InChI |
InChI=1S/C3H9N.C3H8S/c2*1-2-3-4/h2-4H2,1H3;4H,2-3H2,1H3 |
InChI Key |
IBCXUCKWRUVIFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN.CCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12529588.png)
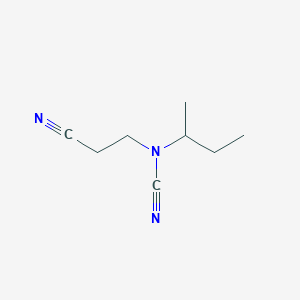
![N-{3-[4-(Hydroxyamino)-4-oxobutyl]phenyl}-4-methylbenzamide](/img/structure/B12529600.png)
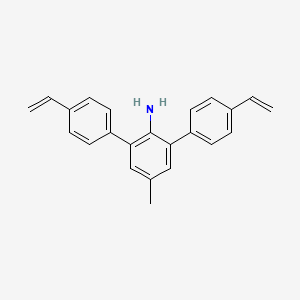
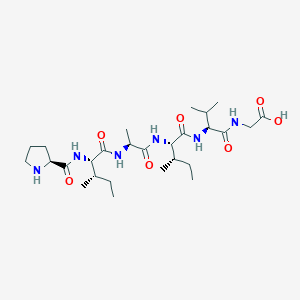

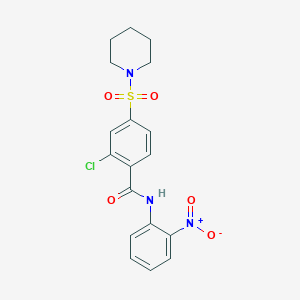
![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)
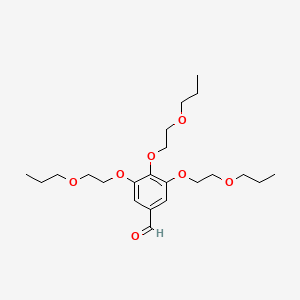
![2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-](/img/structure/B12529637.png)
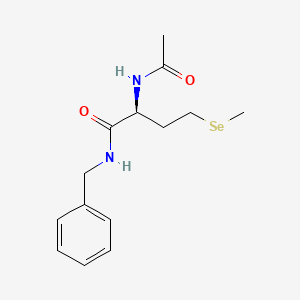
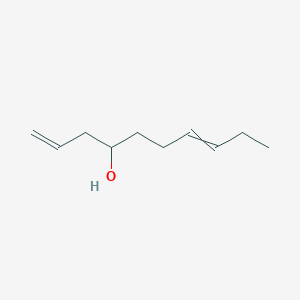

![([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B12529674.png)
